Diethylene glycol monooleate
Overview
Description
Diethylene glycol monooleate is a nonionic surfactant derived from natural oils of the fatty acid glycol type . It is a good general-purpose emulsifier, readily biodegradable, and has low toxicity characteristics .
Synthesis Analysis
Diethylene glycol-based aliphatic polyester polyol can be synthesized by mixing adipic acid with variable quantities of glycerin . The catalysts used in the synthesis process are characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), nitrogen physisorption-desorption, and Hammett indicator methods .
Molecular Structure Analysis
The Diethylene glycol monooleate molecule contains a total of 67 bond(s). There are 25 non-H bond(s), 2 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
Diethylene glycol monomethyl ether monolaurate (DGMEML) was synthesized via the reaction of diethylene glycol monomethyl ether (DGME) with methyl laurate (ML) by a new solid base catalyst of KF/CaO/AC .
Physical And Chemical Properties Analysis
Diethylene glycol monooleate has a molecular weight of 370.574 and a LogP of 6.66 . It is a colorless viscous liquid with a melting point of -6.5°C and a boiling point of 244.9°C . It has a density of 1,118 kg/m3 at 20°C .
Scientific Research Applications
Tissue Engineering : Diethylene glycol was used in the synthesis of crosslinked degradable copolymer networks, potentially useful for tissue engineering applications. Methacryloyl terminated poly(lactic acid-co-caproic acid) diethylene glycol-based oligomers were prepared and photopolymerized, showing potential in hydrolytic degradation and cellular compatibility (Davis, Burdick, & Anseth, 2003).
Pharmaceutical Applications : A novel series of one-ended monooleate-modified poly(ethylene glycol) with active carboxylic terminal were synthesized. These associative polymers exhibited properties that could prolong the circulation time of emulsion in mice, suggesting applications in drug delivery (Xiong et al., 2006).
Optical Lens and Safety Equipment : Diethylene glycol bis(allyl carbonate), a monomer used to produce CR39 resin for optical lenses and safety apparatus, was studied using dielectric relaxation spectroscopy to understand its dipolar relaxations above the glass transition temperature (Smith, Andrews, Williams, & Holmes, 1996).
Demulsification of Crude Oil Emulsion : Diethylene glycol monooleate was investigated as a demulsifier agent in breaking water-in-crude oil emulsion. Its efficiency was studied through the response surface methodology, demonstrating its potential in the oil industry (Roshan, Ghader, & Rahimpour, 2018).
Toxicological Studies : Research has been conducted on the inhibition of metabolism of diethylene glycol to prevent target organ toxicity. This study is significant in understanding the toxicological impact of diethylene glycol and potential treatments for poisoning (Besenhofer et al., 2010).
Dermatology Products : Diethylene glycol monoethyl ether, closely related to diethylene glycol monooleate, has been used in dermatology products like topical 5% dapsone gel for acne treatment (Osborne, 2011).
Phytoremediation : Echinodorus cordifolius L. Griseb. was studied for phytoremediation of mono-, di-, and triethylene glycol. The plant showed the capability to degrade these glycols, indicating its potential for environmental remediation (Teamkao & Thiravetyan, 2015).
Oral Delivery of Drugs : Diethylene glycol monoethyl ether was used in a solid nanoemulsion preconcentrate for oral delivery of paclitaxel. This study highlights its role in improving drug bioavailability and dissolution (Ahmad et al., 2014).
Safety And Hazards
Diethylene glycol monooleate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place, away from heat, sparks, and flame .
Future Directions
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVPEOLXYBNJY-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051541 | |
Record name | Diethylene glycol monooleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diethylene glycol monooleate | |
CAS RN |
106-12-7 | |
Record name | 2-(2-Hydroxyethoxy)ethyl (9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monooleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monooleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl monooleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WHK450F71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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